N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide
Description
The target compound, N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide, features a complex architecture combining a 4-methylbenzenesulfonamide core, a hydrazinecarboxamide linker, and a 4-(benzyloxy)-2-chlorobenzoyl moiety. This structure integrates multiple functional groups:
- Sulfonamide group: Known for bioactivity in enzyme inhibition (e.g., carbonic anhydrase) .
- Chlorobenzoyl and benzyloxy substituents: Enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-15-7-10-18(11-8-15)32(29,30)26-22(28)25-24-21(27)19-12-9-17(13-20(19)23)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,27)(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZBZQLQJNJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118715 | |
| Record name | 2-Chloro-4-(phenylmethoxy)benzoic acid 2-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478039-98-4 | |
| Record name | 2-Chloro-4-(phenylmethoxy)benzoic acid 2-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478039-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(phenylmethoxy)benzoic acid 2-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide typically involves multi-step reactions. A common method starts with the reaction between 2-chlorobenzoic acid and p-benzyloxyaniline to form 2-chloro-4-benzyloxybenzamide. This intermediate then reacts with hydrazine hydrate under controlled conditions to produce the corresponding hydrazine derivative. Finally, this product undergoes acylation with 4-methylbenzenesulfonyl chloride to yield the desired compound. Each step requires precise control of temperature, pH, and solvent conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves a similar multi-step synthesis, optimized for large-scale reactions. This includes using automated reactors for precise temperature and pressure control, as well as advanced purification techniques such as recrystallization and chromatography to ensure product consistency and quality.
Chemical Reactions Analysis
Types of Reactions: N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: : The benzyloxy group can be oxidized to a benzoyl group.
Reduction: : The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: : The sulfonamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reactions typically occur under conditions like reflux in organic solvents, controlled pH environments, and specific temperature ranges.
Major Products Formed: The major products depend on the reaction type. For instance:
Oxidation may yield N-({2-[4-(benzoyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide.
Reduction may produce N-({2-[4-(benzyloxy)-2-benzoylhydrazino}carbonyl)-4-methylbenzenesulfonamide.
Substitution reactions can yield various sulfonamide derivatives, depending on the nucleophile used.
Scientific Research Applications
N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide finds extensive use in multiple scientific domains:
Chemistry: : Utilized as a precursor in the synthesis of complex organic molecules.
Biology: : Applied in studies involving enzyme inhibition and protein interaction assays.
Medicine: : Investigated for potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain protein functions.
Industry: : Used in the development of specialized polymers and advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It may inhibit enzymatic activity by binding to the active site, preventing substrate access, or altering the enzyme's conformation. This leads to disruption of specific biochemical pathways, making it a valuable tool in both research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
4-Chloro-N-[4-({(2E)-2-[(2-chloro-3-quinolinyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide ()
- Key Similarities :
- Sulfonamide backbone and hydrazinecarboxamide linkage.
- Chlorinated aromatic substituents.
- Differences: Incorporates a quinoline ring instead of benzyloxy-chlorobenzoyl.
- Synthesis : Likely formed via hydrazine-carboxyl coupling, analogous to methods in .
4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide ()
- Key Similarities :
- Chlorobenzoyl hydrazine motif.
- Amide functional groups.
- Differences :
- Lacks the sulfonamide group; instead, features a butanamide chain.
- Lower molecular weight (345.78 g/mol vs. ~500 g/mol estimated for the target).
- Properties :
N-[4-({2-[(4-Bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide ()
- Key Similarities :
- Hydrazinecarboxamide linker.
- Substituted benzamide moiety.
- Differences: Bromo-methylphenoxy group replaces benzyloxy-chlorobenzoyl. Higher molecular weight (496.35 g/mol) due to bromine substitution .
Physical and Spectroscopic Properties
Biological Activity
N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide, also known by its CAS number 478039-98-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.
Molecular Formula and Weight
Structural Representation
The molecular structure of this compound can be visualized using molecular modeling software. The compound features a hydrazine moiety linked to a sulfonamide group, which is essential for its biological activity.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets through enzyme inhibition or receptor modulation. Further studies are necessary to clarify these interactions through biochemical assays and molecular docking studies .
Potential Applications
The compound has shown promise in various therapeutic areas, including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : There are indications of antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .
Anticancer Studies
A study examined the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential utility in cancer therapy.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Significant inhibition |
| A549 (Lung Cancer) | 10.5 | High cytotoxicity |
| HeLa (Cervical Cancer) | 12.8 | Moderate inhibition |
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of the compound against various bacterial strains. The findings indicated effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Effective |
| Escherichia coli | 32 µg/mL | Moderate |
| Pseudomonas aeruginosa | >64 µg/mL | Ineffective |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide, and what factors influence reaction yields?
- Methodological Answer : The compound is typically synthesized via hydrazine-carboxyl coupling reactions. For example, hydrazine derivatives react with activated carbonyl groups (e.g., benzoyl chloride derivatives) under reflux in aprotic solvents like acetonitrile. Yields are influenced by substituent electron-withdrawing effects, reaction temperature (optimized at 60–80°C), and catalysts such as trichloroisocyanuric acid (TCICA) for oxidation steps. Evidence from analogous sulfonamide syntheses highlights yields ranging from 29% to 90%, depending on steric hindrance and purification methods .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers look for?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1650–1700 cm⁻¹ (hydrazino-carbonyl and sulfonamide) and sulfonyl (S=O) vibrations near 1150–1350 cm⁻¹ .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.4–2.6 ppm for -CH₃), and hydrazine NH signals (δ 9.0–10.5 ppm, broad).
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and sulfonamide sulfur-linked carbons (δ 55–60 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm substituent connectivity .
Q. What are the recommended storage conditions to ensure the compound’s stability over long-term research use?
- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Desiccants like silica gel are critical to avoid moisture-induced degradation, as sulfonamides are prone to hydrolysis under humid conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines). For example, discrepancies in enzyme inhibition may arise from variations in substrate concentrations or pre-incubation times .
- Orthogonal Validation : Use complementary assays (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays). demonstrates glycine-dependent antagonism in NMDA receptor studies, highlighting the need for mechanistic context .
- Structural Analysis : Correlate activity differences with crystallographic data (e.g., torsional angles in the hydrazino group affecting target binding) .
Q. What strategies are recommended for elucidating the crystal structure of this compound, and how can SHELX software be optimized for refinement?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (≤ 1.0 Å) to resolve disordered moieties (e.g., benzyloxy groups).
- SHELXL Refinement :
- Apply restraints for flexible groups (e.g., hydrazino-carbonyl torsion angles).
- Validate hydrogen bonding networks using HKLF 4 format for hydrogen atom placement.
- Monitor residual density maps (≤ 0.5 eÅ⁻³) and R-factors (R₁ < 5% for high-quality data) .
Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., MMP-9/MMP-13 inhibition). Optimize force field parameters for sulfonamide and hydrazine groups.
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Validate with mutagenesis (e.g., alanine scanning for critical residues) .
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity .
Q. What methodological considerations are essential when designing in vitro assays to evaluate the compound’s enzyme inhibitory activity?
- Methodological Answer :
- Kinetic Assays : Use continuous spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets) with Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive).
- Controls : Include positive controls (e.g., GM6001 for MMP inhibition) and pre-incubate the compound with the enzyme for 15–30 minutes.
- Buffer Optimization : Maintain physiological pH (7.4) and ionic strength (150 mM NaCl) to mimic in vivo conditions. emphasizes buffer compatibility with sulfonamide solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
